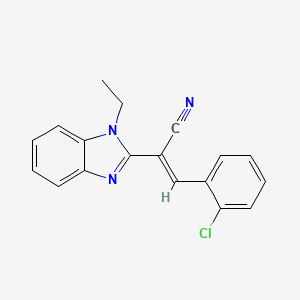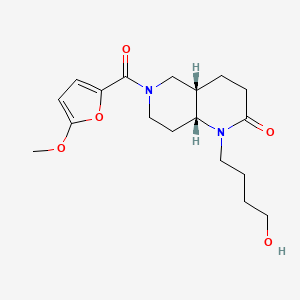![molecular formula C14H20N2O2S B5297760 2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5297760.png)
2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is synthesized through a multistep process that involves the reaction of several chemical reagents.
Aplicaciones Científicas De Investigación
2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine has potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. In agriculture, this compound has been studied for its potential as a pesticide and herbicide. In material science, this compound has been studied for its potential as a building block for the synthesis of new materials.
Mecanismo De Acción
The mechanism of action of 2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine has anti-inflammatory and anti-cancer effects in vitro and in vivo. In addition, this compound has been shown to have pesticidal and herbicidal effects in plant systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine in lab experiments include its potential as a building block for the synthesis of new materials and its potential as an anti-inflammatory and anti-cancer agent. The limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
The future directions for research on 2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine include further studies on its potential as an anti-inflammatory and anti-cancer agent, as well as its potential as a pesticide and herbicide. In addition, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods. Finally, the potential applications of this compound in material science should be explored further.
Métodos De Síntesis
The synthesis of 2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine involves a multistep process that includes the reaction of several chemical reagents. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with diethyl malonate in the presence of a base such as triethylamine. This reaction results in the formation of 4-methylbenzenesulfonyl malonic acid diethyl ester. The second step involves the reaction of 4-methylbenzenesulfonyl malonic acid diethyl ester with hydrazine hydrate in ethanol. This reaction results in the formation of 2-[(4-methylphenyl)sulfonyl]pyrazolidine-3,5-dione. The final step involves the reaction of 2-[(4-methylphenyl)sulfonyl]pyrazolidine-3,5-dione with cyclohexanone in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine.
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-12-4-6-14(7-5-12)19(17,18)16-10-9-15-8-2-3-13(15)11-16/h4-7,13H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVIWFIEOVGCHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN3CCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200046 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(4-Methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B5297678.png)

![7-(3,5-dimethylphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5297694.png)
![methyl 6-methyl-2-{[(2-pyrimidinylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5297709.png)
![4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5297720.png)
![N-(4-{[4-(3-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5297734.png)
![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5297740.png)
![3-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5297742.png)
![8-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5297750.png)
![7-[2-(2-methoxyphenyl)ethyl]-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5297758.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5297768.png)
![7-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5297782.png)

